Xanthatin

概要

説明

キサンチンは、キク科に属するアメリカオニアザミ (Xanthium strumarium) の葉に多く含まれる天然のセスキテルペンラクトンです . この化合物は、抗炎症作用、抗腫瘍作用、抗菌作用、抗寄生虫作用など、様々な生物活性を持つため、大きな注目を集めています .

2. 製法

合成経路と反応条件: キサンチンは、市販のメチルフロエートを原料として、一連の化学反応により合成できます . 合成経路には、不斉触媒的シクロプロパン化、オゾン分解、アリル化、リアルドラー反応、ラクトン化など、いくつかのステップが含まれています . これらの反応は、目的の生成物を確実に得るために、特定の条件下で行われます。

工業生産方法: キサンチンの工業生産は広く文書化されていませんが、通常はアメリカオニアザミの葉から抽出されます。 抽出プロセスには、溶媒抽出に続いて、純粋な形でキサンチンを分離するための精製ステップが含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Xanthatin can be synthesized through a series of chemical reactions starting from commercially available methyl-furoate . The synthetic pathway involves several steps, including asymmetric catalytic cyclopropanation, ozonolysis, allylation, realdolation, and lactonization . These reactions are carried out under specific conditions to ensure the formation of the desired product.

Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is typically extracted from the leaves of the Xanthium strumarium plant. The extraction process involves solvent extraction followed by purification steps to isolate this compound in its pure form .

化学反応の分析

反応の種類: キサンチンは、以下を含む様々な化学反応を起こします。

酸化: キサンチンは、異なる誘導体を形成するために酸化され、これらの誘導体は異なる生物活性を示す可能性があります.

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を、制御された条件下で使用することができます.

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によってヒドロキシル化誘導体が生成され、還元によってアルコールやアルカンが生成される可能性があります .

4. 科学研究への応用

科学的研究の応用

Antitumor Activity

Xanthatin exhibits significant antitumor effects across various cancer types. Research has demonstrated its ability to induce apoptosis and inhibit cell proliferation in several human cancer cell lines.

Case Studies

- Glioma Cells : A study involving rat C6 glioma and human U251 cell lines showed that this compound inhibited cell viability in a dose-dependent manner and induced apoptosis .

- Lung Cancer : In non-small cell lung cancer (NSCLC) models, this compound was observed to upregulate mitochondrial ROS, leading to mitochondrial damage and subsequent cancer cell death .

Anti-inflammatory Effects

This compound also demonstrates potent anti-inflammatory properties. It has been studied for its ability to modulate inflammatory responses in various models.

Case Studies

- A study involving RAW 264.7 macrophage cells revealed that this compound significantly reduced inflammatory markers when pre-treated before LPS exposure .

Antiviral Properties

Research indicates that this compound possesses antiviral activity, particularly against certain viral infections.

Case Studies

- In vitro studies have shown that this compound effectively reduces viral plaque formation by 50% compared to untreated controls in human embryonic lung fibroblasts infected with viruses .

Summary of Applications

The following table summarizes the key applications and findings related to this compound:

作用機序

キサンチンは、複数の分子経路を通じてその効果を発揮します。 主要な作用機序の1つは、細胞増殖と炎症の調節において重要な役割を果たす核因子-κB (NF-κB) 転写因子の阻害です . さらに、キサンチンは、細胞周期を破壊し、プログラムされた細胞死を促進することにより、癌細胞のアポトーシスを誘導することが示されています .

類似化合物との比較

キサンチンは、キサンチノシンやパルテノライドなどの他のセスキテルペンラクトンと比較されることが多いです . これらの化合物はすべて、類似の構造的特徴と生物活性を共有していますが、キサンチンは、NF-κB、ミトゲン活性化タンパク質キナーゼ (MAPK)、シグナル伝達および転写活性化因子 (STAT) 経路など、複数のシグナル伝達経路を阻害する能力においてユニークです . このマルチターゲットアプローチは、キサンチンを治療用途のための有望な候補にしています。

類似化合物:

キサンチノシン: 抗炎症作用と抗癌作用を持つ別のセスキテルペンラクトンです.

パルテノライド: 抗炎症作用と抗腫瘍作用で知られており、タンジー (Tanacetum parthenium) に多く含まれています.

結論として、キサンチンは、様々な科学的および産業的用途において大きな可能性を秘めた多用途な化合物です。そのユニークな化学的特性とマルチターゲット作用機序は、さらなる研究開発のための貴重な対象となっています。

生物活性

Xanthatin, a sesquiterpene lactone derived from the leaves of Xanthium strumarium, has garnered attention for its diverse biological activities. This article provides a detailed overview of this compound's biological properties, including its anticancer, anti-inflammatory, and antiparasitic effects, supported by data tables and relevant research findings.

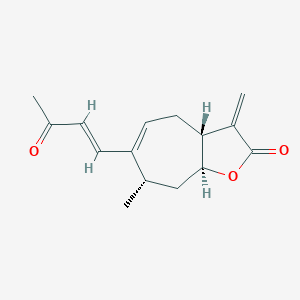

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its bioactivity. It is classified as a sesquiterpene lactone, a group known for various pharmacological effects. Its molecular formula is , and it exhibits a complex stereochemistry that is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent. It has demonstrated significant cytotoxic effects against various human cancer cell lines, including:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MDA-MB-231 (Breast) | 18.67 |

| WiDr (Colon) | Not specified |

| NCI-H417 (Lung) | Not specified |

| Hep-G2 (Liver) | 13.33 |

In one study, this compound showed moderate to high cytotoxic activity against these cell lines, indicating its potential for cancer treatment .

This compound exerts its anticancer effects primarily through the induction of apoptosis. This process involves the activation of caspases, specifically caspase 3/7, leading to programmed cell death in cancer cells. Additionally, this compound has been shown to disrupt redox balance in non-small cell lung cancer cells, further contributing to its anticancer properties .

Anti-inflammatory Activity

This compound also exhibits notable anti-inflammatory properties. It inhibits the synthesis of prostaglandin E2 (PGE2) and the activity of 5-lipoxygenase, which are key mediators in inflammatory processes. The observed inhibition rates are:

- PGE2 Synthesis Inhibition : 24% at 100 µg/mL

- 5-Lipoxygenase Inhibition : 92% at 97 µg/mL

These findings suggest that this compound could be beneficial in treating inflammatory diseases .

Antiparasitic Effects

The antiparasitic activity of this compound has been evaluated against Trypanosoma brucei brucei, the causative agent of African sleeping sickness. This compound demonstrated a potent inhibitory effect with an IC50 value of 2.63 µg/mL and a selectivity index of 20, indicating its effectiveness and safety profile compared to conventional treatments .

Summary of Findings

The following table summarizes key biological activities and findings related to this compound:

| Activity Type | Target/Effect | IC50 (µg/mL) | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 18.67 | Cytotoxicity in breast cancer |

| Hep-G2 | 13.33 | Cytotoxicity in liver cancer | |

| Anti-inflammatory | PGE2 Synthesis | - | 24% inhibition |

| 5-Lipoxygenase | - | 92% inhibition | |

| Antiparasitic | Trypanosoma brucei brucei | 2.63 | High selectivity index |

特性

IUPAC Name |

(3aR,7S,8aS)-7-methyl-3-methylidene-6-[(E)-3-oxobut-1-enyl]-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-8-14-13(11(3)15(17)18-14)7-6-12(9)5-4-10(2)16/h4-6,9,13-14H,3,7-8H2,1-2H3/b5-4+/t9-,13+,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRPTFMVULVGIC-ZTIIIDENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC=C1C=CC(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@H](CC=C1/C=C/C(=O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317668 | |

| Record name | (-)-Xanthatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26791-73-1 | |

| Record name | (-)-Xanthatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26791-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026791731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Xanthatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298X1N12LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。